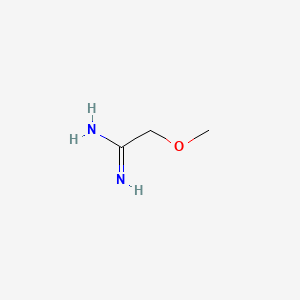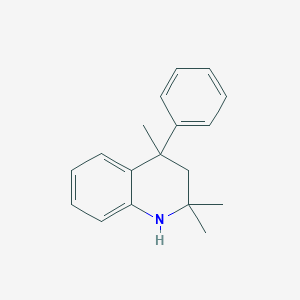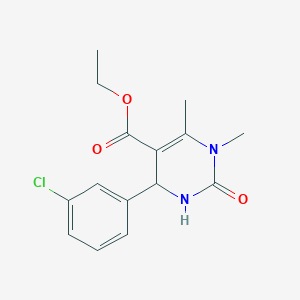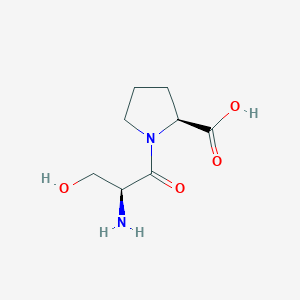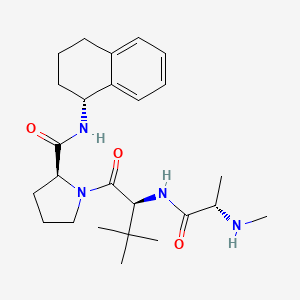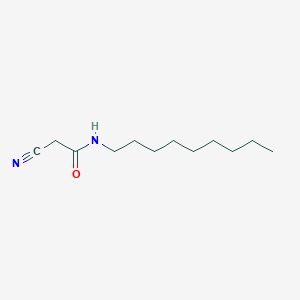
2-cyano-N-nonylacetamide
Descripción general
Descripción
2-Cyano-N-nonylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and utility of similar cyanoacetamide derivatives in the field of heterocyclic chemistry. These compounds are valuable in the synthesis of diverse heterocyclic systems that have potential applications in medicinal chemistry, particularly as antitumor and antimicrobial agents .
Synthesis Analysis
The synthesis of cyanoacetamide derivatives typically involves the reaction of appropriate amines with cyanoacetate or its derivatives. For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with ethyl cyanoacetate to yield a cyanoacetamide derivative, which is then used to synthesize various heterocyclic derivatives . Similarly, 2-cyano-N-arylacetamide reagents are used to prepare nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole . These synthetic pathways often involve one-pot reactions under mild conditions, highlighting the efficiency and convenience of these methods .
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety, which are reactive sites for further chemical transformations. Single crystal X-ray studies can confirm the assigned structures of these compounds, as demonstrated in the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides . The presence of these functional groups allows for a variety of chemical reactions to occur, leading to the formation of complex heterocyclic systems.
Chemical Reactions Analysis
Cyanoacetamide derivatives undergo a range of chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are often regioselective and lead to the formation of diverse heterocyclic compounds. The reactivity of these compounds is further exploited in the synthesis of antimicrobial agents, where molecular docking studies are used to identify the most active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups and the heterocyclic systems they form. These properties are crucial for their biological activity, as seen in the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from these derivatives . The compounds exhibit high inhibitory effects against various human cancer cell lines, demonstrating the importance of their physical and chemical properties in their biological activity. Additionally, the pharmacophore modeling and QSAR analysis help to explain the observed antitumor properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Antimicrobial Agents : The synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives, utilizing 2-cyano-N-arylacetamide reagent has been shown to produce compounds with antimicrobial activities against strains of Gram bacteria and fungi. Molecular docking studies further identified the most active compounds as potential antimicrobial agents (Ewies & Abdelsalaam, 2020).
Surface Active Agents : The synthesis of nonionic surfactants containing heterocyclic nuclei from 2-cyano-N-octadecylacetamide was explored to improve surfactant properties. This approach aimed at creating surface-active agents with antimicrobial and enhanced surface activities, suggesting their potential in industrial applications (El-Sayed & Ahmed, 2016).
Biological Activity : Research into cyanoximes and their complexes with palladium and platinum highlighted the synthesis of compounds like 2-cyano-2-isonitrosoacetamide and related derivatives. These studies focused on their structural characterization and potential biological activity, indicating their applicability in cancer research and treatment due to certain compounds showing antiproliferative activity against human cervical cancer cell lines (Eddings et al., 2004).
Pharmacological Applications
- Anticancer Activity : Novel thiazolidin-2-ylidene acetamide derivatives synthesized from 2-cyano-N-furan-2-ylmethyl acetamide showed promising anticancer activity, particularly against leukemia cell lines. This highlights the potential of cyanoacetamide derivatives in synthesizing compounds with significant therapeutic benefits (Horishny, Arshad, & Matiychuk, 2021).
Mecanismo De Acción
Target of Action
Cyanoacetamide derivatives, which include 2-cyano-n-nonylacetamide, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets to form heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of this compound are suitably situated to enable these reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including this compound, are used in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, which suggests that this compound may affect multiple biochemical pathways .
Result of Action
It is known that many derivatives of cyanoacetamide, including this compound, have diverse biological activities . This suggests that the compound could have multiple effects at the molecular and cellular level.
Action Environment
It is known that many factors, including temperature, ph, and the presence of other chemicals, can influence the reactions involving cyanoacetamide derivatives
Análisis Bioquímico
Biochemical Properties
2-Cyano-N-nonylacetamide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with polygalacturonase, an enzyme involved in the degradation of pectin . This interaction can be crucial in understanding the role of this compound in cellular metabolism and signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the growth and proliferation of cells by altering the expression of specific genes involved in these processes . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in significant alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Additionally, prolonged exposure to high doses of this compound can result in toxic effects, including cellular damage and impaired metabolic function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound has been found to affect the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids By interacting with key enzymes in this pathway, this compound can influence the overall metabolic flux and metabolite levels within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell. Additionally, binding proteins play a crucial role in the intracellular localization and accumulation of this compound. These interactions are essential for understanding the compound’s cellular distribution and its impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism. Additionally, specific targeting signals direct this compound to particular cellular compartments, such as the mitochondria and endoplasmic reticulum. These localization patterns are crucial for understanding the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
2-cyano-N-nonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13/h2-9,11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOPDXQMYCTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312781 | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52493-39-7 | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




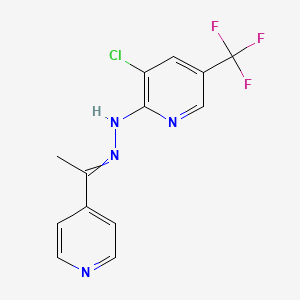

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)
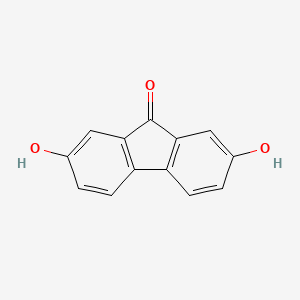


![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
